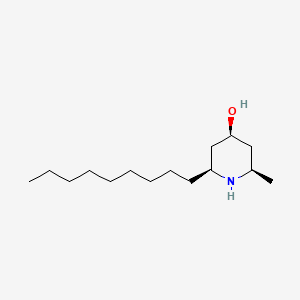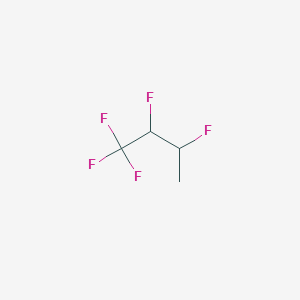
1,1,1,2,3-Pentafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3-Pentafluorobutane is a hydrofluorocarbon with the molecular formula C4H5F5. It is a colorless, odorless liquid at room temperature and is known for its low global warming potential compared to other hydrofluorocarbons. This compound is used in various industrial applications, including as a refrigerant and a blowing agent for foam production .
Méthodes De Préparation
1,1,1,2,3-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,2,3-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction pressure is maintained between 1.0-1.5 MPa .
Analyse Des Réactions Chimiques
1,1,1,2,3-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: It can be reduced to form different hydrofluorocarbon derivatives.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1,2,3-Pentafluorobutane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in biological research for its properties as a non-toxic, non-flammable solvent.
Industry: It is widely used as a refrigerant, a blowing agent for foam production, and a heat exchange fluid in closed heat transfer systems
Mécanisme D'action
The mechanism of action of 1,1,1,2,3-Pentafluorobutane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, making it a stable compound. Its low reactivity and high stability make it suitable for various applications, including as a refrigerant and a solvent .
Comparaison Avec Des Composés Similaires
1,1,1,2,3-Pentafluorobutane can be compared with other similar hydrofluorocarbons such as:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2-Pentafluorobutane: Another isomer with different fluorine atom positions.
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon with fewer fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which gives it distinct physical and chemical properties compared to its isomers .
Propriétés
Numéro CAS |
161791-22-6 |
|---|---|
Formule moléculaire |
C4H5F5 |
Poids moléculaire |
148.07 g/mol |
Nom IUPAC |
1,1,1,2,3-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3 |
Clé InChI |
HEZRNASCVCYBPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


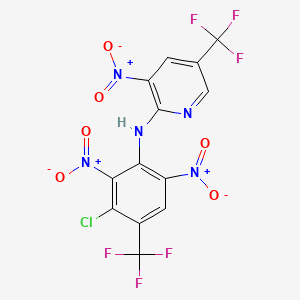
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
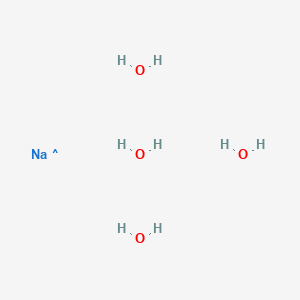

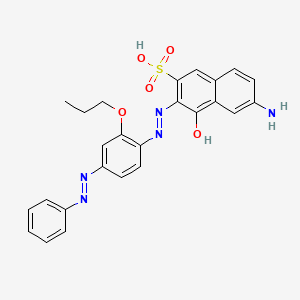
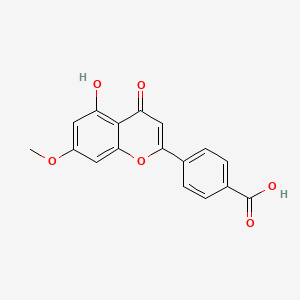
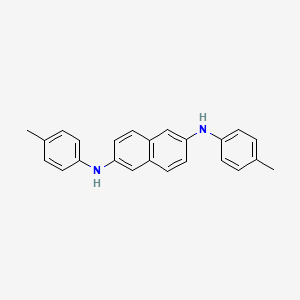
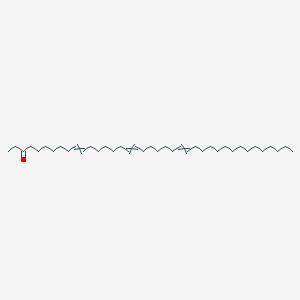
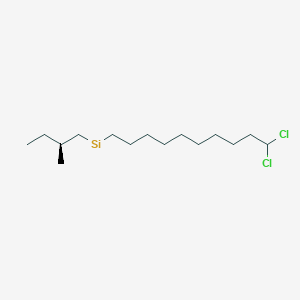
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
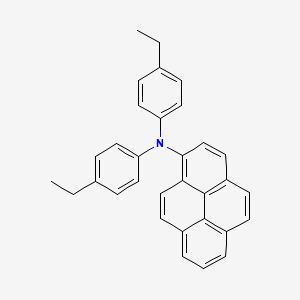
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

